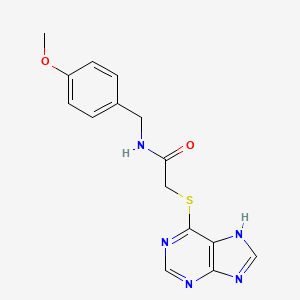acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11567118.png)
(3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamoyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Chlorinated Aromatic Intermediate: This step involves the chlorination of 2-methylphenyl using reagents such as thionyl chloride or phosphorus pentachloride.
Carbamoylation: The chlorinated intermediate is then reacted with isocyanates to form the carbamoyl group.
Coupling with Butanamide: The final step involves coupling the carbamoylated intermediate with butanamide under specific conditions, such as the presence of a base like triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE: shares similarities with other carbamoyl-containing compounds, such as:
Uniqueness
The uniqueness of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H25ClN4O3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(Z)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C22H25ClN4O3/c1-13(2)16-8-10-17(11-9-16)24-20(28)12-14(3)26-27-22(30)21(29)25-19-7-5-6-18(23)15(19)4/h5-11,13H,12H2,1-4H3,(H,24,28)(H,25,29)(H,27,30)/b26-14- |
InChI Key |
JNVPIQAJIZQIMR-WGARJPEWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(/C)\CC(=O)NC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567036.png)
![2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11567038.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11567046.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11567051.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11567055.png)
![5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11567058.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567064.png)

![2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B11567081.png)
![2-Bromo-6-ethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11567085.png)
![N-(4-bromo-2-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567088.png)
![N'-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11567098.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11567103.png)
